molecular formula C2HBr2Cl3 B1596145 1,2-Dibromo-1,1,2-trichloroethane CAS No. 13749-38-7

1,2-Dibromo-1,1,2-trichloroethane

Cat. No.: B1596145
CAS No.: 13749-38-7
M. Wt: 291.2 g/mol
InChI Key: VXKOVUFOVCJHBA-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2-trichloroethane: is an organohalide compound with the molecular formula C2HBr2Cl3 . It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is known for its high density and reactivity due to the presence of multiple halogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2-trichloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of 1,1,2-trichloroethane with bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The raw materials, such as ethylene and bromine , are reacted in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic by-products and to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1,1,2-trichloroethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions, amines, and thiols, are commonly used in substitution reactions.

    Bases: Strong bases like potassium hydroxide are used in elimination reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like can be formed.

    Elimination Products: Alkenes such as can be formed.

    Reduction Products: Less halogenated compounds like can be formed.

Scientific Research Applications

1,2-Dibromo-1,1,2-trichloroethane has several applications in scientific research:

    Biology: The compound is used in studies involving halogenated organic compounds and their effects on biological systems.

    Medicine: Research on the compound’s potential use in pharmaceuticals and its effects on human health is ongoing.

    Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,1,2-trichloroethane involves its reactivity with nucleophiles and bases. The presence of multiple halogen atoms makes the compound highly electrophilic, allowing it to readily participate in substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile or base used.

Comparison with Similar Compounds

    1,2-Dibromoethane: Similar in structure but lacks chlorine atoms.

    1,1,2-Trichloroethane: Similar in structure but lacks bromine atoms.

    1,2-Dibromotetrachloroethane: Contains additional chlorine atoms compared to 1,2-dibromo-1,1,2-trichloroethane.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and physical properties. This combination of halogens makes it particularly useful in specific organic synthesis applications where both bromine and chlorine functionalities are desired.

Properties

IUPAC Name

1,2-dibromo-1,1,2-trichloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2Cl3/c3-1(5)2(4,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOVUFOVCJHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864437
Record name 1,2-Dibromo-1,1,2-trichloroethane
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Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-38-7
Record name 1,2-Dibromo-1,1,2-trichloroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13749-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1,1,2-trichloroethane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-1,1,2-trichloroethane
Source EPA DSSTox
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Record name 1,2-dibromo-1,1,2-trichloroethane
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